N~2~-(3,5-dichlorophenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide -

N~2~-(3,5-dichlorophenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-4612332
CAS Number:
Molecular Formula: C15H21Cl2N3O3S
Molecular Weight: 394.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non7-yl-methyl]-3-thiophenecarboxylic acid

  • Compound Description: This compound is a drug candidate under development. The research focuses on utilizing microbial biotransformations with actinomycetes to generate metabolites of this compound that are relevant to those found in mammalian systems. []
  • Relevance: This compound shares a key structural feature with N~2~-(3,5-Dichlorophenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide, which is the presence of a 3,5-dichlorophenyl group. Additionally, both compounds are investigated for their potential pharmaceutical applications, highlighting a shared interest in their biological activity. []

Dasatinib (Sprycel, BMS-345825)

  • Compound Description: Dasatinib is a marketed drug known as Sprycel (BMS-345825). Similar to the previous compound, the research explores microbial biotransformation as a method to generate mammalian metabolites of dasatinib for characterization and analysis. []
  • Relevance: While dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide) differs significantly in overall structure from N~2~-(3,5-Dichlorophenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide, both are drug-like molecules being investigated for their metabolic profiles. This places them within a similar research context regarding drug metabolism and biotransformation. []

3. 4-n-Butyl-1-(4-methylsulfonylphenyl)-2-(4-tolyl)-3,5-dioxopyrazolidine* Compound Description: This compound belongs to a series of 1,2-diphenyl-3,5-dioxopyrazolidines designed and synthesized to evaluate their potential as selective cyclooxygenase-2 (COX-2) inhibitor anti-inflammatory agents. This specific derivative demonstrated weaker COX-2 inhibition compared to the reference drug celecoxib. []* Relevance: This compound shares a methylsulfonylphenyl substituent with N~2~-(3,5-Dichlorophenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide. Both compounds fall under the umbrella of pharmaceutical research, with a focus on exploring their potential therapeutic applications, albeit targeting different biological pathways. []

4. 4-n-Butyl-1-(4-methylsulfonylphenyl)-2-(4-fluorophenyl)-3,5-dioxopyrazolidine* Compound Description: This is another derivative within the same series of 1,2-diphenyl-3,5-dioxopyrazolidines mentioned above. It also exhibited weaker COX-2 inhibition compared to celecoxib. []* Relevance: Similar to the previous compound, this derivative shares the methylsulfonylphenyl substituent with N~2~-(3,5-Dichlorophenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide. The shared research interest in exploring their potential as pharmaceutical agents, specifically as COX-2 inhibitors, links these compounds despite targeting different pathways. []

Properties

Product Name

N~2~-(3,5-dichlorophenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

2-(3,5-dichloro-N-methylsulfonylanilino)-N-(1-methylpiperidin-4-yl)acetamide

Molecular Formula

C15H21Cl2N3O3S

Molecular Weight

394.3 g/mol

InChI

InChI=1S/C15H21Cl2N3O3S/c1-19-5-3-13(4-6-19)18-15(21)10-20(24(2,22)23)14-8-11(16)7-12(17)9-14/h7-9,13H,3-6,10H2,1-2H3,(H,18,21)

InChI Key

HSWSXFDGNKOPFR-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)NC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C

Canonical SMILES

CN1CCC(CC1)NC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.